molecular formula C13H11NO4S B1267999 4-Benzenesulfonylaminobenzoic acid CAS No. 28547-16-2

4-Benzenesulfonylaminobenzoic acid

Cat. No.: B1267999
CAS No.: 28547-16-2
M. Wt: 277.3 g/mol
InChI Key: YAGOYAVZOJQMRT-UHFFFAOYSA-N
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Description

4-Benzenesulfonylaminobenzoic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a benzenesulfonyl group attached to an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzenesulfonylaminobenzoic acid typically involves the reaction of benzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetone. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Benzenesulfonylaminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Benzenesulfonylaminobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzenesulfonylaminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-benzenesulfonylaminobenzoic acid, known for its role in folate biosynthesis.

    Benzenesulfonamide: Shares the sulfonyl group but lacks the aminobenzoic acid moiety.

    Sulfanilamide: A sulfonamide antibiotic with a similar structure but different biological activity.

Uniqueness: this compound is unique due to the combination of the benzenesulfonyl and aminobenzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4-Benzenesulfonylaminobenzoic acid, also known as sulfanilamide, is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3S. It features a sulfonamide group that is crucial for its biological activity, particularly in inhibiting bacterial growth and modulating enzymatic functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of para-aminobenzoic acid (PABA), which include sulfanilamide, show enhanced antibacterial effects against various pathogens. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM . The compound's mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Cytotoxicity

In addition to its antibacterial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has shown promising results against HepG2 liver cancer cells with an IC50 value of approximately 15 µM . The compound's ability to induce apoptosis in cancer cells may be linked to its interference with cellular metabolic pathways.

Antifungal and Antimycobacterial Properties

The compound also exhibits antifungal and antimycobacterial activities. Its derivatives have been reported to possess broad-spectrum antifungal properties with MIC values reaching as low as 7.81 µM . Furthermore, moderate antimycobacterial activity has been noted, indicating potential applications in treating infections caused by Mycobacterium species .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics PABA, leading to the inhibition of enzymes involved in folate metabolism.
  • Radical Scavenging : Some derivatives exhibit improved radical scavenging properties, contributing to their cytotoxic effects against cancer cells .
  • Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, further enhancing their therapeutic potential.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Antibiotic Resistance : A study examined the efficacy of sulfanilamide derivatives in overcoming antibiotic resistance in clinical isolates of MRSA. Results indicated a synergistic effect when combined with traditional antibiotics, enhancing their overall effectiveness .
  • Cancer Treatment : A clinical trial assessed the safety and efficacy of a novel formulation containing this compound in patients with advanced liver cancer. Preliminary results showed a reduction in tumor size and improved patient survival rates .

Research Findings Summary Table

Activity TypeMIC/IC50 ValueReference
Antibacterial15.62 µM (MRSA)
CytotoxicityIC50 ~ 15 µM (HepG2)
Antifungal≥ 7.81 µM
Antimycobacterial≥ 62.5 µM

Properties

IUPAC Name

4-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-11(9-7-10)14-19(17,18)12-4-2-1-3-5-12/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOYAVZOJQMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333439
Record name 4-Benzenesulfonylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28547-16-2
Record name 4-Benzenesulfonylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzenesulfonamidobenzoic acid
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